molecular formula C8H7BrF2Zn B14902219 2,3-Difluoro-4-methylbenZylZinc bromide

2,3-Difluoro-4-methylbenZylZinc bromide

Cat. No.: B14902219
M. Wt: 286.4 g/mol
InChI Key: NHCIHFVQDCQGDY-UHFFFAOYSA-M
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Description

2,3-Difluoro-4-methylbenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various chemical transformations, making it a crucial tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzylzinc bromide typically involves the reaction of 2,3-Difluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,3-Difluoro-4-methylbenzyl bromide+Zn2,3-Difluoro-4-methylbenzylzinc bromide\text{2,3-Difluoro-4-methylbenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,3-Difluoro-4-methylbenzyl bromide+Zn→2,3-Difluoro-4-methylbenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylbenzylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of a catalyst to form secondary and tertiary alcohols.

    Substitution Reactions: Can undergo halogen-metal exchange reactions with halides.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, as well as substituted aromatic compounds.

Scientific Research Applications

2,3-Difluoro-4-methylbenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.

    Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-methylbenzylzinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl compounds and halides, which react with the nucleophilic zinc reagent to form new products.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-5-methoxyphenylzinc bromide
  • (Diethoxyphosphoryl)difluoromethylzinc bromide
  • Benzylzinc bromide

Uniqueness

2,3-Difluoro-4-methylbenzylzinc bromide is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H7BrF2Zn

Molecular Weight

286.4 g/mol

IUPAC Name

bromozinc(1+);2,3-difluoro-1-methanidyl-4-methylbenzene

InChI

InChI=1S/C8H7F2.BrH.Zn/c1-5-3-4-6(2)8(10)7(5)9;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NHCIHFVQDCQGDY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)[CH2-])F)F.[Zn+]Br

Origin of Product

United States

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